molecular formula C18H16O6 B2513065 (2Z)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2513065
M. Wt: 328.3 g/mol
InChI Key: JGOPTESGPYJSBC-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAO-B-IN-8: is a highly potent and reversible inhibitor of monoamine oxidase-B (MAO-B). This compound is specifically designed for research related to neurodegenerative diseases, such as Parkinson’s disease. It exhibits inhibitory effects on the microglial production of neuroinflammatory mediators .

Scientific Research Applications

MAO-B-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of monoamine oxidase-B and its effects on various biochemical pathways.

    Biology: Investigates the role of MAO-B in neuroinflammation and neurodegenerative diseases.

    Medicine: Potential therapeutic applications in treating neurodegenerative disorders such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting MAO-B.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAO-B-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of MAO-B-IN-8 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: MAO-B-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups .

Mechanism of Action

MAO-B-IN-8 exerts its effects by inhibiting the activity of monoamine oxidase-B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. By inhibiting this enzyme, MAO-B-IN-8 increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The compound interacts with specific molecular targets and pathways involved in the regulation of neurotransmitter levels and neuroinflammation .

Comparison with Similar Compounds

MAO-B-IN-8 is compared with other similar compounds, such as:

Uniqueness: MAO-B-IN-8 is unique due to its high potency, reversibility, and specific inhibitory effects on microglial production of neuroinflammatory mediators. This makes it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-7-4-10(17(22-2)18(13)23-3)8-15-16(20)12-6-5-11(19)9-14(12)24-15/h4-9,19H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOPTESGPYJSBC-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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